molecular formula C22H23NS B1230480 Tropatepine CAS No. 27574-24-9

Tropatepine

Cat. No.: B1230480
CAS No.: 27574-24-9
M. Wt: 333.5 g/mol
InChI Key: JOQKFRLFXDPXHX-ROUUACIJSA-N
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Description

Tropatepine, known by its brand name Lepticur, is an anticholinergic compound primarily used as an antiparkinsonian agent. It is a muscarinic antagonist that helps alleviate symptoms of Parkinson’s disease by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement .

Preparation Methods

Tropatepine can be synthesized from 3-chlorotropane. The synthetic route involves a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one, followed by dehydration to produce the olefin, resulting in the formation of this compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy.

Chemical Reactions Analysis

Tropatepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Tropatepine has several scientific research applications:

Mechanism of Action

Tropatepine exerts its effects by antagonizing muscarinic receptors, specifically blocking the action of acetylcholine. This inhibition reduces the overactivity of cholinergic neurons, which is characteristic of Parkinson’s disease. By blocking these receptors, this compound helps restore the balance of neurotransmitters in the brain, alleviating symptoms such as tremors and muscle stiffness .

Comparison with Similar Compounds

Tropatepine is compared with other muscarinic antagonists like trihexyphenidyl and benztropine. While all these compounds share similar mechanisms of action, this compound is unique in its specific structure and efficacy in treating drug-resistant cataplexy. Other similar compounds include:

Properties

CAS No.

27574-24-9

Molecular Formula

C22H23NS

Molecular Weight

333.5 g/mol

IUPAC Name

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1

InChI Key

JOQKFRLFXDPXHX-ROUUACIJSA-N

SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2

Key on ui other cas no.

27574-24-9

Synonyms

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane
Lepticur
tropatepine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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